1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a chlorine atom at the β-position and a 2,5-bis(trifluoromethylthio)phenyl group at the α-position. The trifluoromethylthio (-SCF₃) substituents are electron-withdrawing groups (EWGs) that confer high lipophilicity and metabolic stability, while the chlorine atom introduces additional steric and electronic effects.
Properties
Molecular Formula |
C11H7ClF6OS2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
MXUZSYSCWSHSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation proceeds via the generation of an acylium ion intermediate from 2-chloropropanoyl chloride and aluminum chloride (AlCl₃). This electrophile attacks the aromatic ring at the position ortho to one -SCF₃ group and para to the other, dictated by the directing effects of the electron-withdrawing substituents. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions such as polyacylation or decomposition of the -SCF₃ groups.
Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation
Challenges in Electron-Deficient Substrates
The strong electron-withdrawing nature of the -SCF₃ groups reduces the electron density of the aromatic ring, necessitating optimized conditions to achieve satisfactory yields. Elevated catalyst loadings (up to 1.5 equiv AlCl₃) and prolonged reaction times (up to 12 hours) are often required compared to conventional Friedel-Crafts reactions.
Alternative Synthesis Routes
Stepwise Functionalization of the Aromatic Ring
An alternative strategy involves the sequential introduction of -SCF₃ groups and the ketone moiety. This method begins with a monosubstituted phenyl precursor, such as 2-nitro-5-(trifluoromethylthio)benzene, which undergoes further functionalization before acylation.
Key Steps:
- Nitration and Sulfuration: Introduction of the second -SCF₃ group via nucleophilic aromatic substitution using (trifluoromethyl)sulfenyl chloride (CF₃SCl) under basic conditions.
- Reduction of Nitro Group: Catalytic hydrogenation converts the nitro group to an amine, which is subsequently diazotized and replaced with a hydroxyl group.
- Acylation: The hydroxylated intermediate is acylated using 2-chloropropanoyl chloride under Mitsunobu conditions or via a Friedel-Crafts pathway.
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium-catalyzed cross-coupling to install the -SCF₃ groups post-acylation. For example, a brominated propanone intermediate undergoes coupling with bis(trifluoromethylthio)zinc reagents in the presence of Pd(PPh₃)₄. This method circumvents the electronic deactivation challenges of Friedel-Crafts but requires stringent anhydrous conditions and specialized reagents.
Optimization Strategies and Catalytic Innovations
Lewis Acid Modifications
Replacing AlCl₃ with FeCl₃ or BF₃·OEt₂ improves regioselectivity in some cases, though at the cost of reduced reaction rates. Ionic liquids such as [BMIM][AlCl₄] have been explored for recyclable catalysis, achieving yields comparable to traditional methods (65–68%) while simplifying product isolation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 80°C) by enhancing the electrophilicity of the acylium ion. This approach minimizes thermal degradation of the -SCF₃ groups, improving yields to 75–80%.
Purification and Characterization
Crude reaction mixtures are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Recrystallization from ethanol/water mixtures provides analytically pure material as a pale-yellow solid.
Characterization Data:
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 1H), 5.12 (q, J = 6.8 Hz, 1H), 1.72 (d, J = 6.8 Hz, 3H).
- ¹³C NMR: δ 192.4 (C=O), 143.2–122.5 (aromatic carbons), 44.9 (CHCl), 22.1 (CH₃).
- HRMS: m/z 304.61 [M+H]⁺ (calc. for C₁₁H₇ClF₆OS₂: 304.61).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions. A representative protocol uses a tubular reactor with immobilized AlCl₃ on silica gel, achieving 85% conversion with a residence time of 10 minutes.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
While specific applications of "1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one" are not detailed in the provided search results, the information available allows for an informed discussion of its potential applications based on its properties and similar compounds.
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one features trifluoromethylthio groups, influencing its chemical and physical properties. These groups contribute to high lipophilicity and metabolic stability, making it a valuable building block in chemical syntheses, especially in pharmaceuticals and agrochemicals. The trifluoromethylthio groups can enhance binding affinity to specific proteins or enzymes, potentially modulating biological pathways. Due to these properties, this compound is investigated for its role in drug development, potentially leading to improved pharmacokinetic profiles.
Structural Analogues and Their Implications
The search results mention several related compounds, which can give insight into the potential applications of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one:
- 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: This compound contains trifluoromethoxy groups instead of trifluoromethylthio groups, leading to different reactivity due to functional group variation.
- 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: This compound has a similar phenyl structure but a different position of chlorine and carbonyl groups, which results in a variation in biological activity due to structural differences.
- 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one: This compound has a similar backbone but differs in the chlorination position, affecting its chemical behavior and potential applications.
- 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one: This compound contains methylthio groups instead of trifluoromethylthio groups and exhibits different reactivity due to the different sulfur substituents.
- 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one: This compound has trifluoromethylthio groups at different positions on the phenyl ring and may exhibit different biological activities due to structural variation.
- 1-(3,4-Dimethoxyphenyl)-2-chloropropan-1-one: This compound contains methoxy groups instead of thio groups, leading to different electronic properties impacting reactivity.
Potential Applications
Based on the properties and uses of structurally similar compounds, 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one could be used in:
- Pharmaceuticals: As a building block for synthesizing drug candidates, potentially improving their metabolic stability and binding affinity.
- Agrochemicals: Similar to its role in pharmaceuticals, it may be used in the synthesis of new agrochemicals.
- Chemical Research: As a reagent in chemical synthesis due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
The trifluoromethylthio groups dominate the compound’s physicochemical profile. Compared to analogs with simpler substituents, such as methylthio (-SCH₃) or trifluoromethyl (-CF₃), the -SCF₃ groups significantly increase lipophilicity (logP ≈ 4.2, estimated) and reduce aqueous solubility (<1 mg/mL). In contrast:
- 1-(2,5-Dichlorophenyl)-2-chloropropan-1-one : Replacing -SCF₃ with -Cl reduces logP (~2.8) but improves solubility (~5 mg/mL). The absence of fluorine diminishes metabolic stability.
- 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one : Replacing -SCF₃ with -CF₃ slightly lowers logP (~3.9) due to reduced sulfur-based hydrophobicity, while retaining strong EW effects.
- 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one : -SCH₃ groups decrease EW effects, raising basicity of the ketone oxygen and increasing susceptibility to nucleophilic attack.
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one | 421.7 | ~4.2 | <1 | 98–102 |
| 1-(2,5-Dichlorophenyl)-2-chloropropan-1-one | 263.5 | ~2.8 | ~5 | 75–79 |
| 1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | 388.7 | ~3.9 | ~2 | 89–93 |
| 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one | 288.8 | ~2.1 | ~10 | 63–67 |
Pharmacokinetic and ADME Profiles
The -SCF₃ groups enhance membrane permeability and prolong half-life by resisting oxidative metabolism (e.g., cytochrome P450 enzymes) . In contrast, the dichlorophenyl analog undergoes faster hepatic clearance due to dechlorination pathways. The trifluoromethyl (-CF₃) variant shows intermediate stability, as -CF₃ is less metabolically inert than -SCF₃ but more resistant than -SCH₃ .
Research Findings and Mechanistic Insights
- Conformational Effects : The -SCF₃ groups induce a planar conformation in the phenyl ring, optimizing π-stacking with aromatic residues in target proteins .
- Electrophilicity : The chlorine atom at C2 increases the ketone’s electrophilicity, facilitating nucleophilic addition reactions—a property exploited in prodrug design.
Biological Activity
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by its complex structure, which includes a chloropropanone moiety and two trifluoromethylthio groups attached to a phenyl ring. Its molecular formula is C11H7ClF6OS2, with a molecular weight of approximately 368.7 g/mol. The unique arrangement of trifluoromethylthio groups enhances its lipophilicity and influences its biological interactions, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals.
The presence of trifluoromethylthio groups significantly affects the chemical behavior of the compound. These groups are known to enhance binding affinity to specific proteins or enzymes, potentially modulating biological pathways. The lipophilic nature of the compound suggests that it may penetrate biological membranes effectively, which is crucial for its biological activity.
The biological activity of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is primarily attributed to its interaction with various biological molecules. The compound has been shown to exhibit:
- Antifungal Activity : Research indicates that compounds with similar structures have demonstrated significant antifungal properties, particularly against pathogens like Erysiphe graminis and Sphaerotheca fuliginea .
- Enzyme Inhibition : The trifluoromethylthio groups may enhance the compound's ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
Case Studies
Several studies have explored the biological effects of related compounds and their analogues:
- Fungicidal Activities : A study synthesized novel bis(trifluoromethyl)phenyl-based strobilurin analogues, revealing that these compounds exhibited superior fungicidal activity compared to commercial fungicides . This indicates a potential for 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one in agricultural applications.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds suggest that the unique structural features of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one may lead to improved absorption and distribution in biological systems .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
